N-(1-benzothiophen-5-yl)-4-benzylbenzamide
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Overview
Description
N-(1-benzothiophen-5-yl)-4-benzylbenzamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a benzylbenzamide moiety. The combination of these structural elements imparts distinctive chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-4-benzylbenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-b protein . This interaction is central to the compound’s mode of action .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to the pathogenesis of Alzheimer’s disease . The compound’s interaction with the Amyloid beta A4 protein can lead to downstream effects such as the prevention of neurodegeneration .
Result of Action
The molecular and cellular effects of This compound ’s action include neuroprotective properties and the promotion of neurite outgrowth . These effects are observed in the context of Alzheimer’s disease models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-benzylbenzamide typically involves the formation of the benzothiophene ring followed by the introduction of the benzylbenzamide group. One common method involves the cyclization of 2-halobenzonitriles with sulfur-containing reagents under microwave irradiation. This process yields 3-aminobenzo[b]thiophenes, which can then be further functionalized to introduce the benzylbenzamide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzothiophen-5-yl)-4-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, while the benzylbenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution can be carried out using halogens or nitrating agents, while nucleophilic substitution can involve alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-4-benzylbenzamide has been explored for various scientific research applications, including:
Medicine: Derivatives of this compound have shown promise as anticonvulsant agents and antipsychotic agents.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Comparison: N-(1-benzothiophen-5-yl)-4-benzylbenzamide stands out due to its unique combination of a benzothiophene ring and a benzylbenzamide moiety This structural arrangement imparts distinct chemical and biological properties that are not observed in similar compounds
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c24-22(23-20-10-11-21-19(15-20)12-13-25-21)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLYAKDKDAQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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